((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone
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Description
((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C19H21NO2S and its molecular weight is 327.44. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
{
"Design of the Synthesis Pathway": "The synthesis pathway for the compound '((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-methoxy-8-azabicyclo[3.2.1]octan-8-amine, which is synthesized from commercially available starting materials. The second intermediate is 4-(thiophen-3-yl)benzaldehyde, which is synthesized from thiophene and benzaldehyde. These two intermediates are then coupled using a reductive amination reaction to form the final product."
"Starting Materials": [
"3-methoxy-4-hydroxybenzaldehyde",
"2,3-dihydrofuran",
"ammonium acetate",
"sodium borohydride",
"thiophene",
"benzaldehyde",
"sodium hydroxide",
"acetic acid",
"chloroform",
"methanol",
"hydrochloric acid",
"sodium chloride"
]
"Reaction": [
"
Step 1:Synthesis of 3-methoxy-8-azabicyclo[3.2.1]octan-8-amine",
"a. React 3-methoxy-4-hydroxybenzaldehyde with 2,3-dihydrofuran and ammonium acetate in acetic acid to form 3-methoxy-4-(2,3-dihydrofuran-5-yl)benzoic acid.",
"b. Reduce the carboxylic acid group using sodium borohydride in methanol to form 3-methoxy-4-(2,3-dihydrofuran-5-yl)benzyl alcohol.",
"c. Protect the alcohol group using hydrochloric acid and sodium chloride to form 3-methoxy-4-(2,3-dihydrofuran-5-yl)benzyl chloride.",
"d. React the benzyl chloride with ammonia in chloroform to form 3-methoxy-8-azabicyclo[3.2.1]octan-8-amine.",
"
Step 2:Synthesis of 4-(thiophen-3-yl)benzaldehyde",
"a. React thiophene with benzaldehyde in the presence of sodium hydroxide in ethanol to form 4-(thiophen-3-yl)benzaldehyde.",
"
Step 3:Coupling of intermediates",
"a. React 3-methoxy-8-azabicyclo[3.2.1]octan-8-amine with 4-(thiophen-3-yl)benzaldehyde in the presence of sodium cyanoborohydride in methanol to form the final product, '((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone'."
]
}
properties
IUPAC Name |
(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-10-16-6-7-17(11-18)20(16)19(21)14-4-2-13(3-5-14)15-8-9-23-12-15/h2-5,8-9,12,16-18H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJBKKWHZVOEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone |
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